molecular formula C11H9N5O2S B13034410 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13034410
M. Wt: 275.29 g/mol
InChI Key: FGPUJNZPFSVBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that features a unique structure combining pyrimidine, triazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which are then refluxed with acetylacetone to obtain the desired pyrimidopyrimidines . Another method involves refluxing the intermediate compounds with ethylacetoacetate and then with phosphorus oxychloride in the presence of dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its combination of pyrimidine, triazine, and thiophene moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H9N5O2S

Molecular Weight

275.29 g/mol

IUPAC Name

1,6-dimethyl-3-thiophen-2-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C11H9N5O2S/c1-15-10(17)7-9(13-11(15)18)16(2)14-8(12-7)6-4-3-5-19-6/h3-5H,1-2H3

InChI Key

FGPUJNZPFSVBCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CS3)C

Origin of Product

United States

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